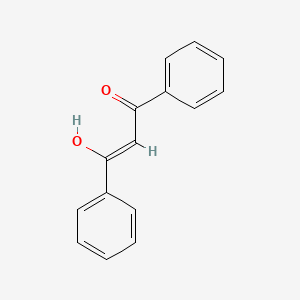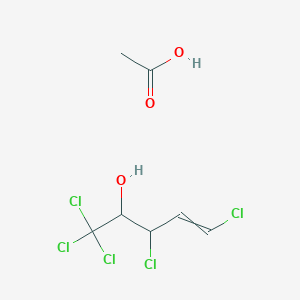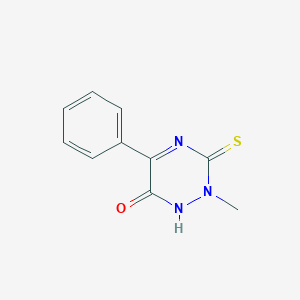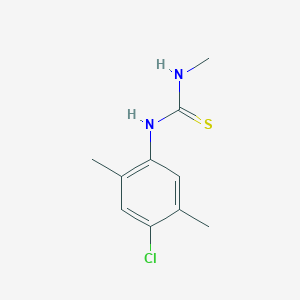
3-Hydroxy-1,3-diphenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-diphenyl-2-propen-1-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . It is a type of chalcone, which is characterized by the linkage of two aromatic rings joined by a three-carbon α-β-unsaturated carbonyl entity . Chalcones are known for their structural simplicity and are found both naturally and synthetically .
Méthodes De Préparation
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the condensation of an aromatic aldehyde with a ketone in the presence of a base . For example, benzaldehyde and acetophenone can be used as starting materials. The reaction is typically carried out in an alkaline ethanolic solution at room temperature for 24 hours . The resulting product is then purified through recrystallization .
Analyse Des Réactions Chimiques
3-Hydroxy-1,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the α-β-unsaturated carbonyl group into saturated carbonyl compounds.
Common reagents used in these reactions include sodium hydroxide for the Claisen-Schmidt condensation, and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-1,3-diphenyl-2-propen-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,3-diphenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the proliferation of human breast cancer cell lines by inducing apoptosis and blocking cell cycle progression in the G2/M phase . It also acts as an inhibitor of Plasmodium falciparum cyclin-dependent protein kinases, which are essential for the parasite’s life cycle .
Comparaison Avec Des Composés Similaires
3-Hydroxy-1,3-diphenyl-2-propen-1-one can be compared with other similar compounds, such as:
Chalcone (1,3-diphenyl-2-propen-1-one): This compound shares a similar structure but lacks the hydroxy group.
The presence of the hydroxy group in this compound enhances its reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11,16H/b14-11- |
Clé InChI |
RZCYUOWKJNUVBF-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)
![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)




![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)

![Ethenyl(diphenyl)[3-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B14512745.png)


